1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 1267684-30-9
Cat. No.: VC2830542
Molecular Formula: C10H8ClN3O3
Molecular Weight: 253.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1267684-30-9 |
|---|---|
| Molecular Formula | C10H8ClN3O3 |
| Molecular Weight | 253.64 g/mol |
| IUPAC Name | 1-(3-chloro-4-methoxyphenyl)triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H8ClN3O3/c1-17-9-3-2-6(4-7(9)11)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) |
| Standard InChI Key | ZPYOSQOVCNMZFF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)Cl |
Introduction
1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The compound's structure includes a triazole ring, which is known for its diverse pharmacological properties, including antifungal and anticancer activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes reactions between substituted phenyl groups and triazole derivatives. Mechanochemical processes can be employed to enhance yield and efficiency while minimizing environmental impact. For example, the use of sodium hydroxide as a catalyst in solid-state reactions can lead to high yields with reduced solvent usage.
Potential Mechanisms of Action
Research indicates that modifications in substituents can significantly alter the binding efficiency and selectivity towards specific biological targets. The mechanism of action for triazole derivatives primarily involves interaction with biological targets such as enzymes or receptors.
Antimicrobial and Anticancer Activities
While specific data on 1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is limited, triazole derivatives are known for their potential antimicrobial and anticancer activities. These properties are attributed to the triazole ring, which can interact with various biological targets.
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
This compound has a molecular formula of C17H14ClFN4O2 and a molecular weight of 360.8 g/mol . It is structurally similar but includes additional fluorophenyl and methyl groups, which can affect its biological activity and chemical properties.
N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
This compound has a molecular formula of C18H17ClN4O2 and a molecular weight of 356.8 g/mol . The presence of a methyl group on the phenyl ring can influence its reactivity and biological activity compared to the carboxylic acid derivative.
Potential Biological Activities
| Compound | Potential Biological Activities |
|---|---|
| 1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | Antimicrobial, anticancer |
| N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Antimicrobial, anticancer (speculative based on similar structures) |
| N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Antimicrobial, anticancer (speculative based on similar structures) |
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